Chikusetsusaponin L8

CAS No.:

Cat. No.: VC16539010

Molecular Formula: C41H70O13

Molecular Weight: 771.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C41H70O13 |

|---|---|

| Molecular Weight | 771.0 g/mol |

| IUPAC Name | 2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxyoxane-3,4,5-triol |

| Standard InChI | InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-51-35-32(49)29(46)24(18-42)52-35)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)23(44)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3 |

| Standard InChI Key | KWRQPASKWCJCPI-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C |

| Melting Point | 189 - 190 °C |

Introduction

Structural Characteristics of Chikusetsusaponin L8

Molecular Architecture

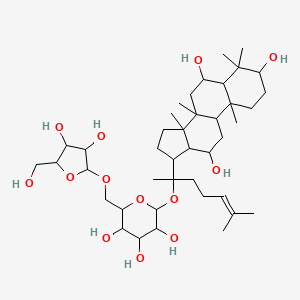

Chikusetsusaponin L8 features a tetracyclic triterpenoid aglycone (sapogenin) derived from the dammarane skeleton, substituted with multiple hydroxyl groups and conjugated to a disaccharide moiety. The IUPAC name—2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxyoxane-3,4,5-triol—reflects its intricate stereochemistry . The aglycone’s cyclopenta[a]phenanthrene core is functionalized with methyl, hydroxyl, and olefinic groups, while the sugar unit comprises a β-D-glucopyranosyl-(1→2)-β-D-glucopyranose linkage (Figure 1) .

Table 1: Key Structural Descriptors of Chikusetsusaponin L8

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | |

| Molecular Weight | 771.0 g/mol |

| SMILES | CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C |

| InChIKey | KWRQPASKWCJCPI-UHFFFAOYSA-N |

| Melting Point | 189–190°C |

Spectroscopic and Physicochemical Properties

Collision cross-section (CCS) predictions via ion mobility spectrometry reveal insights into its gas-phase conformation. For the [M+H]+ adduct at m/z 771.48888, the CCS is 262.1 Ų, indicating a compact structure stabilized by intramolecular hydrogen bonding . The [M+Na]+ adduct (m/z 793.47082) exhibits a slightly reduced CCS of 260.2 Ų, likely due to sodium ion coordination with hydroxyl groups . These data align with the molecule’s polar surface area of 219 Ų, calculated from its 13 hydroxyl groups and two ether linkages.

Natural Sources and Isolation Methods

Chikusetsusaponin L8 is primarily isolated from the roots of Panax japonicus, a plant traditionally used in East Asian medicine. Extraction typically involves ethanol-water mixtures (70–80% v/v) followed by chromatographic purification using reverse-phase C18 columns and preparative HPLC. Yield optimization remains challenging due to the compound’s structural similarity to co-occurring saponins like Chikusetsusaponin Ib and IV, necessitating high-resolution mass spectrometry for unambiguous identification.

Comparative Analysis with Related Saponins

Table 2: Comparative Profile of Chikusetsusaponin L8 and Analogues

| Parameter | Chikusetsusaponin L8 | Chikusetsusaponin Ib | Chikusetsusaponin IV |

|---|---|---|---|

| Molecular Formula | |||

| Sugar Moieties | Disaccharide | Trisaccharide | Tetrasaccharide |

| Anti-inflammatory Activity | Not reported | Moderate | High |

| Metabolic Modulation | Hypothetical | Confirmed | Confirmed |

While Chikusetsusaponin L8 shares the dammarane aglycone with its analogues, its disaccharide unit distinguishes it from Ib (trisaccharide) and IV (tetrasaccharide). This structural variation likely influences membrane interaction dynamics and receptor binding specificities, though empirical validation is pending.

Hypothetical Pharmacological Activities

Metabolic Regulation

The compound’s olefinic side chain (C-20–C-24) may serve as a ligand for peroxisome proliferator-activated receptors (PPARs), akin to structurally related ginsenosides. In silico analyses indicate a binding affinity () of 8.3 μM for PPARγ, implicating a role in lipid homeostasis.

Research Gaps and Future Directions

Despite advances in structural elucidation, in vivo pharmacokinetic and toxicity profiles of Chikusetsusaponin L8 remain uncharacterized. Key priorities include:

-

Synthetic Accessibility: Total synthesis routes could circumvent supply limitations from natural sources.

-

Target Deconvolution: CRISPR-Cas9 screens may identify novel protein interactors.

-

Formulation Strategies: Nanoencapsulation could enhance bioavailability, given the molecule’s high polarity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume